molecular formula C12H15Cl B1421701 2-Chloro-5-(3-methylphenyl)-1-pentene CAS No. 1143461-39-5

2-Chloro-5-(3-methylphenyl)-1-pentene

Cat. No.: B1421701
CAS No.: 1143461-39-5
M. Wt: 194.7 g/mol
InChI Key: KAZKPMQCYDTKKV-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-methylphenyl)-1-pentene is a useful research compound. Its molecular formula is C12H15Cl and its molecular weight is 194.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Münstedt, Wannagat, and Wrobel (1984) synthesized substituted 2-methyl-1-pentenes, closely related to 2-Chloro-5-(3-methylphenyl)-1-pentene, using 2-acetyl-γ-butyrolactone as the starting compound. These compounds showed potential for further chemical transformations, including reactions with chlorotrimethylsilane (Münstedt, Wannagat, & Wrobel, 1984).
  • Application in Organometallic Chemistry :

    • Choi, Boudjouk, and Pan (1999) studied the crystal structures of enantiomers of 1-Methyl-2-(dimethylsilyl)-2,3,4,5-tetraphenyl-1-silacyclo-3-pentene, which shares structural similarities with this compound. Their research contributes to understanding the stereochemical aspects of similar compounds (Choi, Boudjouk, & Pan, 1999).
  • Homolytic Addition Studies :

    • Vasil’eva, Fedin, and Freĭdlina (1970) explored the homolytic addition of thiophenol to compounds like 5-chloro-3-vinyl-1-pentene, which is structurally related to this compound. This study is significant for understanding radical-based chemical reactions involving such compounds (Vasil’eva, Fedin, & Freĭdlina, 1970).
  • Reactions with Chromyl Chloride :

    • Stairs, Diaper, and Gatzke (1963) investigated the reaction of chromyl chloride with olefins including 2-methyl-1-pentene, which is related to this compound. This research helps in understanding the reactivity of similar compounds with chromyl chloride (Stairs, Diaper, & Gatzke, 1963).
  • Polymerization Studies :

    • Brüll et al. (2001) studied the polymerization of 1-pentene using various catalysts, which is relevant for understanding the polymerization behavior of structurally related compounds like this compound (Brüll et al., 2001).
  • Isomerization and Catalysis :

    • The work of Bond and Hillyard (1968) on the hydrogenation and isomerization of cis-2-pentene, which shares similarities with the compound of interest, provides insights into catalytic processes and isomerization mechanisms (Bond & Hillyard, 1968).

Properties

IUPAC Name

1-(4-chloropent-4-enyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-10-5-3-7-12(9-10)8-4-6-11(2)13/h3,5,7,9H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZKPMQCYDTKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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